Resorcinolnaphthalein

Übersicht

Beschreibung

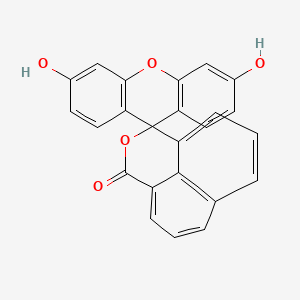

Resorcinolnaphthalein ist eine chemische Verbindung, die für ihre Rolle als spezifischer Enhancer des Angiotensin-konvertierenden Enzyms 2 (ACE2) bekannt ist. Sie hat die Summenformel C24H14O5 und ein Molekulargewicht von 382,36 g/mol . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, insbesondere in Studien zu Bluthochdruck und Nierenfibrose .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die Resorcinol und Naphthalinderivate beinhalten. Der spezifische Syntheseweg und die Reaktionsbedingungen sind in der öffentlich zugänglichen Literatur nicht umfassend dokumentiert, aber er beinhaltet typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Reaktion zu erleichtern .

Industrielle Produktionsmethoden

Wissenschaftliche Forschungsanwendungen

Resorcinolnaphthalein has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: It is used to study the effects of ACE2 activation on endothelial function and vascular remodeling.

Industry: It is used in the development of new pharmaceuticals and other chemical products.

Wirkmechanismus

Target of Action

Resorcinolnaphthalein is a specific enhancer of Angiotensin-converting enzyme 2 (ACE2) . ACE2 is an ACE homolog that hydrolyzes angiotensin II and opposes its actions . It plays a protective role in the pathogenesis of pulmonary arterial hypertension (PAH) .

Mode of Action

This compound activates ACE2 activity with an EC50 value of 19.5 μM . It enhances ACE2 activity in a dose-dependent manner . The activation of ACE2 by this compound leads to an increase in ACE2 and angiotensin-(1–7) levels and a decrease in ACE and angiotensin II levels .

Biochemical Pathways

The activation of ACE2 by this compound mediates the levels of the components of the renin-angiotensin system . This results in a decrease in the ACE/ACE2 ratio and the angiotensin II/angiotensin-(1–7) ratio .

Pharmacokinetics

It is known that this compound is administered through continuous injection .

Action Environment

It is known that the beneficial effects of this compound are abolished by a-779 , suggesting that the presence of other compounds in the environment could potentially influence its action.

Biochemische Analyse

Biochemical Properties

Resorcinolnaphthalein interacts with several key biomolecules in biochemical reactions. It primarily acts as an activator of ACE2, increasing its activity with an EC50 value of 19.5 μM . This interaction leads to a cascade of biochemical events that result in the hydrolysis of angiotensin II, a peptide that constricts blood vessels, into angiotensin-(1–7), which has vasodilatory effects. This shift in the balance of angiotensin peptides helps to reduce blood pressure and improve endothelial function .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In endothelial cells, it enhances ACE2 activity, leading to improved endothelial function and reduced neointimal formation . This compound also influences cell signaling pathways, particularly those involved in the renin-angiotensin system. By increasing the levels of angiotensin-(1–7) and decreasing angiotensin II, this compound helps to modulate gene expression and cellular metabolism, promoting vasodilation and reducing inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to ACE2 and enhancing its enzymatic activity . This activation leads to the conversion of angiotensin II to angiotensin-(1–7), which then binds to the Mas receptor, initiating a signaling cascade that results in vasodilation and anti-inflammatory effects. Additionally, this compound’s activation of ACE2 reduces the levels of angiotensin II, thereby decreasing its pro-inflammatory and vasoconstrictive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that continuous administration of this compound can maintain its beneficial effects on endothelial function and blood pressure regulation . The stability and degradation of the compound need to be carefully monitored to ensure consistent results in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces pulmonary arterial pressure and improves cardiac function without significant adverse effects . At higher doses, there may be toxic effects, including potential damage to renal and cardiac tissues. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to the renin-angiotensin system. It interacts with ACE2 to convert angiotensin II to angiotensin-(1–7), which then participates in various metabolic processes that regulate blood pressure and vascular function . The compound’s effects on metabolic flux and metabolite levels are significant, as it helps to shift the balance towards vasodilation and anti-inflammatory states .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its effects on ACE2 activity . The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach endothelial cells and other relevant tissues to modulate the renin-angiotensin system effectively .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It is directed to specific compartments, such as the plasma membrane, where ACE2 is located . This targeting is facilitated by post-translational modifications and binding interactions that ensure the compound reaches its site of action. The precise localization of this compound is critical for its ability to enhance ACE2 activity and exert its therapeutic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Resorcinolnaphthalein can be synthesized through a series of chemical reactions involving resorcinol and naphthalene derivatives. The specific synthetic route and reaction conditions are not widely documented in public literature, but it typically involves the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Analyse Chemischer Reaktionen

Reaktionstypen

Resorcinolnaphthalein unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen für diese Reaktionen, wie z. B. Temperatur und Druck, hängen vom gewünschten Ergebnis und der Art der verwendeten Reagenzien ab .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound entstehen, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise können Oxidationreaktionen Chinone erzeugen, während Reduktionsreaktionen Hydrochinone ergeben .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Industrie: Es wird bei der Entwicklung neuer Arzneimittel und anderer chemischer Produkte verwendet.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Aktivität des Angiotensin-konvertierenden Enzyms 2 (ACE2) verstärkt. Es dockt in einer molekularen Oberflächen Tasche von ACE2 an, erhöht seine Aktivität und führt zur Hydrolyse von Angiotensin II. Dies führt zur Produktion von Angiotensin-(1–7), das vasodilatorische und entzündungshemmende Wirkungen hat . Die Verbindung senkt auch die Spiegel von proinflammatorischen Zytokinen und erhöht die Spiegel von entzündungshemmenden Zytokinen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Xanthen-Derivate: Diese Verbindungen verstärken auch die ACE2-Aktivität und haben ähnliche Anwendungen in der Forschung zu Bluthochdruck und Fibrose.

Angiotensin-konvertierende Enzym-Inhibitoren: Diese Verbindungen hemmen die Aktivität von ACE und führen zu ähnlichen therapeutischen Wirkungen bei Erkrankungen wie Bluthochdruck.

Einzigartigkeit

Resorcinolnaphthalein ist einzigartig in seiner spezifischen Verstärkung der ACE2-Aktivität, was es von anderen Verbindungen unterscheidet, die entweder ACE hemmen oder breitere Auswirkungen auf das Renin-Angiotensin-System haben . Diese Spezifität macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf die Rolle von ACE2 bei verschiedenen physiologischen und pathologischen Prozessen konzentriert.

Eigenschaften

IUPAC Name |

3',6'-dihydroxyspiro[3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-4,9'-xanthene]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14O5/c25-14-7-9-17-20(11-14)28-21-12-15(26)8-10-18(21)24(17)19-6-2-4-13-3-1-5-16(22(13)19)23(27)29-24/h1-12,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUOFHGOGJGQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)OC4(C3=CC=C2)C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90320062 | |

| Record name | 3',6'-Dihydroxy-3H-spiro[naphtho[1,8-cd]pyran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41307-63-5 | |

| Record name | NSC354317 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3',6'-Dihydroxy-3H-spiro[naphtho[1,8-cd]pyran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of resorcinolnaphthalein in the context of pulmonary arterial hypertension (PAH)?

A1: this compound acts as an activator of angiotensin-converting enzyme 2 (ACE2) [, , , ]. This activation shifts the balance within the renin-angiotensin system (RAS) by promoting the conversion of angiotensin II to angiotensin-(1-7). This shift leads to several beneficial effects in the context of PAH, including:

- Improved Endothelial Function: this compound administration has been shown to improve endothelium-dependent vasorelaxation in the pulmonary vasculature []. This effect is likely mediated by increased levels of angiotensin-(1-7), which has vasodilatory properties.

- Reduced Inflammation: Studies demonstrate that this compound treatment decreases the expression of pro-inflammatory cytokines like TNF-α, MCP-1, and IL-6 while increasing the anti-inflammatory cytokine IL-10 []. This modulation of the inflammatory response contributes to the prevention of vascular remodeling and PAH development.

- Increased Apoptosis of Pulmonary Arterial Cells: Research suggests that this compound, through ACE2 activation, can induce apoptosis in pulmonary arterial cells, thereby counteracting the excessive proliferation and thickening of the vessel walls observed in PAH []. This effect appears to be mediated by the Hippo signaling pathway.

Q2: What evidence supports the claim that this compound prevents the development of severe PAH in animal models?

A2: Several studies utilizing rat models of PAH induced by monocrotaline injection and pneumonectomy have demonstrated the preventative effects of this compound [, , ]. These studies consistently report that chronic administration of this compound results in:

- Reduced pulmonary arterial pressure: this compound treatment significantly attenuated the increase in mean pulmonary arterial pressure typically observed in PAH models [, , ].

- Decreased right ventricular hypertrophy: The development of right ventricular hypertrophy, a hallmark of PAH, was significantly reduced in rats treated with this compound [, , ].

- Inhibition of pulmonary vascular remodeling: this compound administration prevented the characteristic medial hypertrophy and neointimal formation in pulmonary arteries of PAH rats [, , ].

Q3: Are there any studies investigating the combination of this compound with other therapeutic agents for PAH?

A3: One study explored the combination of this compound with A-779, a Mas receptor antagonist []. Interestingly, the study found that co-administration of A-779 abolished the protective effects of this compound on PAH development. This finding suggests that the beneficial effects of this compound are primarily mediated through the Mas receptor, which is activated by angiotensin-(1-7).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662555.png)

![N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662567.png)

![N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662568.png)